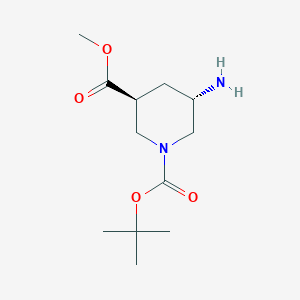
(R)-2-Fluoro-1-phenyl-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Fluoro-1-phenyl-ethylamine (FPEA) is a small organic compound with a wide range of potential applications in the field of scientific research. It is a chiral molecule, meaning that it has two different forms, one of which is the biologically active form. FPEA has been studied extensively in recent years due to its unique properties, which make it an attractive choice for use in various laboratory experiments.
Aplicaciones Científicas De Investigación
(R)-2-Fluoro-1-phenyl-ethylamine has been used in a variety of scientific research applications. It has been studied as a potential antidepressant, as it has been shown to act as a serotonin-norepinephrine reuptake inhibitor (SNRI). It has also been studied as an agonist of the μ-opioid receptor, which could potentially be used to treat pain. Additionally, this compound has been used to study the effects of chirality on drug action, as well as the effects of fluorine substitution on drug action.
Mecanismo De Acción
(R)-2-Fluoro-1-phenyl-ethylamine acts as a SNRI, meaning that it inhibits the reuptake of both serotonin and norepinephrine. This results in increased levels of these neurotransmitters in the brain, which can have antidepressant effects. This compound also acts as an agonist of the μ-opioid receptor, which can result in analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and norepinephrine in the brain, which can have antidepressant effects. It has also been shown to have analgesic effects, as it binds to the μ-opioid receptor. Additionally, this compound has been shown to have anti-inflammatory effects, as well as neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-2-Fluoro-1-phenyl-ethylamine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and the purity of the product can be controlled. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound can be toxic if ingested and should be handled with care.
Direcciones Futuras
(R)-2-Fluoro-1-phenyl-ethylamine has potential applications in a variety of fields, including pharmaceuticals, biochemistry, and neuroscience. It could be used to develop new drugs for the treatment of depression and pain, as well as to study the effects of chirality and fluorine substitution on drug action. Additionally, this compound could be used to study the effects of neurotransmitters on the brain, and to develop new drugs for the treatment of neurological disorders. Finally, this compound could be used to develop new drugs for the treatment of inflammation and neurodegenerative diseases.
Métodos De Síntesis
(R)-2-Fluoro-1-phenyl-ethylamine can be synthesized through a variety of methods. The most common method is the reductive amination of phenylacetic acid with hydrogen fluoride and sodium cyanoborohydride. This method yields a product that is approximately 95% pure, with the remaining 5% being by-products. Other methods, such as the reaction of 1-chloro-2-fluoroethanol with an amine, can also be used to synthesize this compound.
Propiedades
IUPAC Name |
(1R)-2-fluoro-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWGCLOZHMSHGB-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride; 95%](/img/structure/B6352142.png)
![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride; 95%](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6352166.png)
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)




